molecular formula C21H42O7S B14211590 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid CAS No. 552855-26-2

26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid

Katalognummer: B14211590
CAS-Nummer: 552855-26-2
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: ZICSAEOXPVFWRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid typically involves the reaction of a precursor compound with a sulfanyl reagent under controlled conditions. The process may include steps such as etherification, oxidation, and thiolation to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 26-Sulfanyl-3,6,9,12,15-pentaoxahexacosan-1-oic acid exerts its effects involves its interaction with molecular targets through its functional groups. The sulfanyl group can form bonds with metal ions or participate in redox reactions, while the ether linkages provide flexibility and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid: Similar structure with fewer ether linkages.

    3,6,9,12,15-Pentaoxahexacosan-1-ol: Lacks the sulfanyl group but has a similar ether backbone.

Eigenschaften

CAS-Nummer

552855-26-2

Molekularformel

C21H42O7S

Molekulargewicht

438.6 g/mol

IUPAC-Name

2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C21H42O7S/c22-21(23)20-28-18-17-27-16-15-26-14-13-25-12-11-24-10-8-6-4-2-1-3-5-7-9-19-29/h29H,1-20H2,(H,22,23)

InChI-Schlüssel

ZICSAEOXPVFWRU-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCOCCOCCOCCOCCOCC(=O)O)CCCCCS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.